molecular formula C14H18N2O2S2 B14310888 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide CAS No. 112160-88-0

5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide

Katalognummer: B14310888
CAS-Nummer: 112160-88-0
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: BQFCRAZMLGZNGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of naphthalene sulfonamides This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a sulfanyl group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with ethylamine and a thiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Employed in the study of protein interactions and enzyme activities.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Dimethylamino)naphthalene-1-sulfonyl chloride: A precursor in the synthesis of 5-(Dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide.

    Dansyl chloride: Another naphthalene sulfonamide used as a fluorescent labeling reagent.

    Naphthalene-1-sulfonamide: A simpler analog with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

112160-88-0

Molekularformel

C14H18N2O2S2

Molekulargewicht

310.4 g/mol

IUPAC-Name

5-(dimethylamino)-N-ethyl-N-sulfanylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H18N2O2S2/c1-4-16(19)20(17,18)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h5-10,19H,4H2,1-3H3

InChI-Schlüssel

BQFCRAZMLGZNGS-UHFFFAOYSA-N

Kanonische SMILES

CCN(S)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.